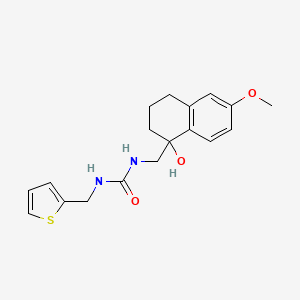
1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a tetrahydronaphthalene moiety with a thiophene group and a urea functional group. This unique arrangement is hypothesized to contribute to its biological efficacy.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Tetrahydronaphthalene Derivative : The initial step often includes the synthesis of the tetrahydronaphthalene core through cyclization reactions.
- Urea Formation : The urea moiety is introduced via reaction with isocyanates or amines.
- Thiophene Integration : The thiophene group is incorporated through electrophilic substitution or coupling reactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds derived from tetrahydronaphthalene exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer). The IC50 values for these compounds ranged from 2.81 to 29.6 μg/mL, indicating potent activity compared to standard drugs like sorafenib .
The proposed mechanisms for the biological activity include:
- Inhibition of Angiogenesis : Compounds similar to this compound have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) phosphorylation, leading to reduced angiogenesis .
- Induction of Apoptosis : Flow cytometric analysis revealed that certain derivatives induce apoptotic cell death in cancer cells, which may be attributed to increased caspase activity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that compounds in this class exhibit favorable properties such as good lipophilicity and absorption characteristics. However, detailed toxicological assessments are necessary to establish safety profiles.
Case Studies
Several case studies highlight the effectiveness of related compounds:
- Cytotoxicity against MDA-MB-231 Cells : A study demonstrated that derivatives showed selective cytotoxic effects on MDA-MB-231 cells with an IC50 value of 21.6 μM .
- Glycine Transporter Inhibition : Compounds were evaluated for their ability to inhibit glycine transporters (GlyT1), showing promising inhibitory constants (K_i) in the nanomolar range .
Table 1: Biological Activity Summary
| Compound Name | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | HEPG-2 | 10.0 | VEGFR inhibition |
| Compound C | MDA-MB-231 | 21.6 | Cytotoxicity |
| Compound D | SW480 | 29.6 | Angiogenesis inhibition |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipophilicity | Moderate |
| Bioavailability | High |
| Half-life | TBD |
属性
IUPAC Name |
1-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-14-6-7-16-13(10-14)4-2-8-18(16,22)12-20-17(21)19-11-15-5-3-9-24-15/h3,5-7,9-10,22H,2,4,8,11-12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGRKNMYWFZXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














